molecular formula C20H25N3O2 B1663178 N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide CAS No. 371944-40-0

N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide

Cat. No. B1663178
M. Wt: 339.4 g/mol
InChI Key: MCYFPBQWTYELOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide (commonly referred to as DPC) is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. DPC is a highly conjugated molecule that contains both pyridine and cyclohexadienone moieties, which gives it unique electronic and structural properties.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

  • The compound has been explored in the context of synthesizing and evaluating heterocyclic carboxamides as potential antipsychotic agents. These studies involve examining their binding to various receptors and assessing their in vivo activities, which has implications for the development of new therapeutic agents (Norman et al., 1996).

Potential in Anticancer Research

  • Research involving this compound includes its use in water-mediated synthesis of specific carboxamides, followed by computational and experimental studies to explore their non-linear optical properties and potential in inhibiting tubulin polymerization, which is key to anticancer activity (Jayarajan et al., 2019).

Role in Synthesis of CNS Active Agents

  • Studies on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have indicated the potential of this compound in developing central nervous system (CNS) active agents. These substances have shown antidepressant and nootropic activities, suggesting a broader application in neurological therapeutics (Thomas et al., 2016).

Applications in Materials Science

  • In the field of materials science, derivatives of this compound have been used in the synthesis of polyradicals, which display unique properties like a triplet ground state or intramacromolecular ferromagnetic spin coupling. This has implications for developing new materials with specific magnetic or conductive properties (Nishide et al., 1997).

Use in Organic Chemistry Reactions

  • The compound has been involved in studies focused on organic chemistry reactions like modification of pyridine-3-carboxamide by radical substitution. This type of research enhances understanding of the reactivity and potential transformations of this compound, which can be valuable in developing new synthetic methodologies (Tada & Yokoi, 1989).

properties

CAS RN

371944-40-0

Product Name

N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3,5-ditert-butyl-4-hydroxyphenyl)iminopyridine-3-carboxamide

InChI

InChI=1S/C20H25N3O2/c1-19(2,3)15-10-14(11-16(17(15)24)20(4,5)6)22-23-18(25)13-8-7-9-21-12-13/h7-12,24H,1-6H3

InChI Key

MCYFPBQWTYELOJ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=NNC(=O)C2=CN=CC=C2)C=C(C1=O)C(C)(C)C

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)C2=CN=CC=C2

Canonical SMILES

CC(C)(C)C1=CC(=NNC(=O)C2=CN=CC=C2)C=C(C1=O)C(C)(C)C

synonyms

3-Pyridinecarboxylic acid, 2-[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]hydrazide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide
Reactant of Route 3
N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide
Reactant of Route 4
N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide
Reactant of Route 6
N-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.